3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common synthetic route involves the reduction of caffeic acid using mild reducing agents . Another method includes the biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of specific bacteria . Industrial production methods often involve the extraction and purification of the compound from natural sources such as grapes and other plants .
Chemical Reactions Analysis
3-(3,4-Dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form dihydrocaffeic acid derivatives.
Esterification: The compound can react with alcohols to form esters, which are useful in different industrial applications.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alcohols for esterification . The major products formed from these reactions include quinones, esters, and substituted phenolic acids .
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves its antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress pathways . The compound also modulates the expression of certain genes involved in inflammation and cellular protection . Molecular targets include enzymes like NADPH oxidase and pathways related to DNA methylation .
Comparison with Similar Compounds
3-(3,4-Dihydroxyphenyl)-3-hydroxypropanoic acid is similar to other phenolic acids such as:
Caffeic acid: Both compounds share a similar structure, but this compound is a reduced form of caffeic acid.
Dopamine: It has a similar catechol structure but differs in its side chain and biological function.
3,4-Dihydroxyphenylacetic acid: This compound is a metabolite of dopamine and shares a similar aromatic ring structure.
The uniqueness of this compound lies in its specific antioxidant and anti-inflammatory properties, which make it valuable in various scientific and industrial applications .
Properties
CAS No. |
1049662-02-3 |
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Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,10-12H,4H2,(H,13,14) |
InChI Key |
BUCQPWUTNDGEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)O)O)O |
Purity |
95 |
Origin of Product |
United States |
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